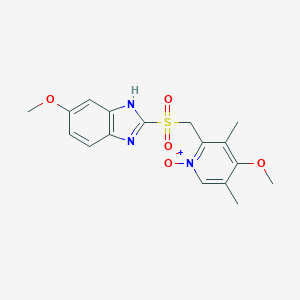

Lansoprazol-Sulfon-N-Oxid

Übersicht

Beschreibung

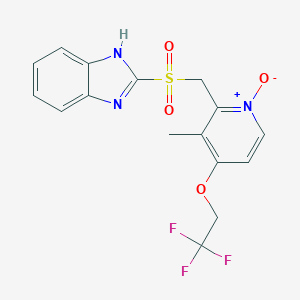

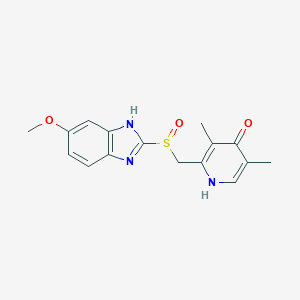

2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole , is a derivative of lansoprazole. Lansoprazole itself is a proton pump inhibitor (PPI) commonly used to treat acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. The sulfone N-oxide form represents a modification of the parent compound, potentially impacting its pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Lansoprazol-Sulfon-N-Oxid findet in verschiedenen Bereichen Anwendung:

Medizin: Forschung zu seinem Potenzial als neuer PPI oder anderen therapeutischen Wirkstoffen.

Chemie: Studium seiner Reaktivität und Erforschung neuer Synthesemethoden.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse.

Industrie: Bewertung seiner Eignung für die Arzneimittelformulierung oder als Referenzstandard.

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist noch Gegenstand der Forschung. Ähnlich wie Lansoprazol hemmt es wahrscheinlich die H+/K±ATPase-Protonenpumpe in den Magenschleimhautzellen und reduziert so die Säuresekretion. Weitere Forschung ist erforderlich, um zusätzliche Ziele und Signalwege zu klären.

Wirkmechanismus

Target of Action

Lansoprazole Sulfone N-Oxide, like its parent compound Lansoprazole, primarily targets the gastric H,K-ATPase pumps . These pumps are responsible for the final step in gastric acid secretion, making them an effective target for controlling conditions related to excessive acid secretion .

Biochemical Pathways

The biochemical pathways affected by Lansoprazole Sulfone N-Oxide are primarily related to gastric acid secretion. By inhibiting the H,K-ATPase pumps, the compound effectively suppresses this pathway, leading to a decrease in gastric acid production .

Pharmacokinetics

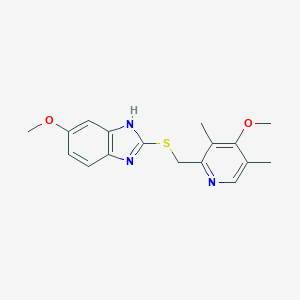

Lansoprazole is known to be metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and lansoprazole sulfone . 5-Hydroxylation of lansoprazole is mainly mediated by CYP2C19, whereas sulfoxidation is mediated by CYP3A4 .

Result of Action

The molecular and cellular effects of Lansoprazole Sulfone N-Oxide’s action are primarily related to the reduction of gastric acid secretion. This can promote healing in ulcerative diseases and treat gastroesophageal reflux disease (GERD) along with other pathologies caused by excessive acid secretion .

Action Environment

The action of Lansoprazole Sulfone N-Oxide can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of the compound . Furthermore, the presence of other drugs can impact its metabolism, as CYP2C19 and CYP3A4, the enzymes responsible for its metabolism, are known to be affected by various drug interactions .

Biochemische Analyse

Biochemical Properties

Lansoprazole Sulfone N-Oxide, like Lansoprazole, is likely to interact with various enzymes and proteins within biochemical reactions. Specific interactions with enzymes, proteins, or other biomolecules have not been extensively studied. It is known that Lansoprazole is metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and Lansoprazole Sulfone . The sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is mediated by CYP3A4 .

Cellular Effects

Studies on Lansoprazole have shown that it has hepatoprotective effects in in vitro and in vivo rat models of liver injury . It inhibits the induction of several inflammatory mediators, partially through suppression of nuclear factor-kappa B, resulting in the prevention of fulminant liver failure .

Molecular Mechanism

The molecular mechanism of action of Lansoprazole Sulfone N-Oxide is not well understood. As a degradation product of Lansoprazole, it may share some of the mechanisms of action of the parent compound. Lansoprazole works by inhibiting the H+/K+ ATPase enzyme system in the gastric parietal cells, reducing gastric acid secretion .

Temporal Effects in Laboratory Settings

It is known that Lansoprazole Sulfone N-Oxide is a degradation product formed under oxidative conditions .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Lansoprazole Sulfone N-Oxide in animal models. Studies on Lansoprazole have shown hepatoprotective effects in rat models of liver injury .

Metabolic Pathways

Lansoprazole Sulfone N-Oxide is likely involved in the metabolic pathways of Lansoprazole. Lansoprazole is extensively metabolized in the liver, with major detectable metabolites including 5-hydroxylansoprazole and Lansoprazole Sulfone . The sulfoxidation of Lansoprazole to form Lansoprazole Sulfone is mediated by CYP3A4 .

Vorbereitungsmethoden

Synthetic Routes: The synthetic route to lansoprazole sulfone N-oxide involves introducing an N-oxide group onto the pyridine ring of lansoprazole. Specific reaction conditions and reagents are proprietary, but the transformation likely occurs via oxidation of the pyridine nitrogen using an oxidizing agent.

Industrial Production: Industrial-scale production methods for lansoprazole sulfone N-oxide are not widely disclosed. it is typically synthesized in specialized laboratories or research settings.

Analyse Chemischer Reaktionen

Lansoprazol-Sulfon-N-Oxid kann an verschiedenen chemischen Reaktionen teilnehmen:

Oxidation: Die N-Oxid-Einheit macht es anfällig für weitere Oxidationsreaktionen.

Substitution: Der Benzimidazolring kann Substitutionsreaktionen eingehen.

Häufige Reagenzien: Oxidationsmittel (z. B. Persäuren), Nucleophile und Lewis-Säuren.

Hauptprodukte: Diese Reaktionen können Derivate mit veränderten pharmakologischen Eigenschaften ergeben.

Vergleich Mit ähnlichen Verbindungen

Obwohl Lansoprazol-Sulfon-N-Oxid aufgrund seiner N-Oxid-Funktionalität einzigartig ist, haben andere PPI-Derivate (z. B. Omeprazol, Esomeprazol) ähnliche Mechanismen. Diese Verbindungen tragen gemeinsam zur Säuresuppressionstherapie bei.

Eigenschaften

IUPAC Name |

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O4S/c1-10-13(22(23)7-6-14(10)26-9-16(17,18)19)8-27(24,25)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCPAMTYJRPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635355 | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-54-7 | |

| Record name | Lansoprazole sulfone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953787547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[3-Methyl-1-oxo-4-(2,2,2-trifluoroethoxy)-1lambda~5~-pyridin-2-yl]methanesulfonyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANSOPRAZOLE SULFONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9YP7UA99M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

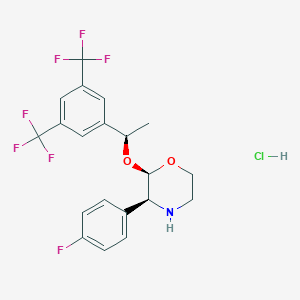

![(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one](/img/structure/B194743.png)

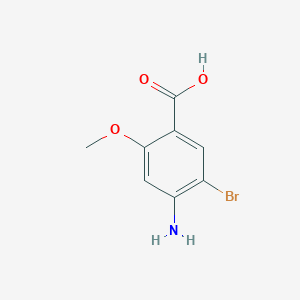

![4-(Acetylamino)-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide](/img/structure/B194764.png)

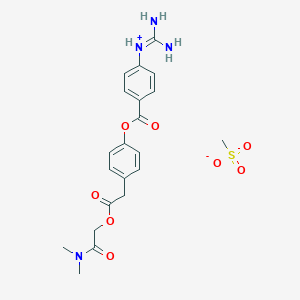

![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)